2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
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Overview
Description
2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine typically involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by nucleophilic alkylation . The reaction conditions often require refluxing the mixture until the evolution of hydrogen sulfide ceases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced oxadiazole compounds.
Scientific Research Applications
2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antiviral and anti-inflammatory properties.
1,3,4-Oxadiazole: Exhibits significant anticancer and antimicrobial activities.
1,2,5-Oxadiazole: Used in the development of herbicides and fungicides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C8H13N3O2/c1-5-3-9-4-7(12-5)8-11-10-6(2)13-8/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
SJCBNNRWFOLVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)C2=NN=C(O2)C |
Origin of Product |
United States |
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